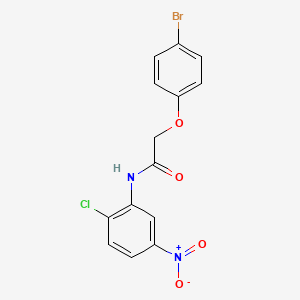![molecular formula C15H34N2O B6074931 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol, also known as DMAGO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAGO belongs to the family of octanol derivatives and has been studied for its ability to modulate certain biological pathways.
作用机制
The mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol is not fully understood, but it is thought to modulate certain biological pathways such as the PI3K/Akt and MAPK/ERK pathways. 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to activate certain signaling pathways that lead to cell death in cancer cells, while protecting normal cells. In neurodegenerative diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to protect against oxidative stress and inflammation. In cardiovascular cells, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to improve cardiac function and reduce inflammation.
实验室实验的优点和局限性
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has several advantages for laboratory experiments, including its stability, ease of synthesis, and ability to modulate specific biological pathways. However, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol also has limitations, including its solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol research, including exploring its potential as a therapeutic agent in cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol and to optimize its therapeutic potential. Additionally, the use of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
合成方法
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride and dimethylaminoethyl chloride, followed by purification steps to obtain the final product.
科学研究应用
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to inhibit the growth of tumor cells by inducing apoptosis. In neurodegenerative diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its neuroprotective effects and its ability to enhance cognitive function. In cardiovascular diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to improve cardiac function and reduce inflammation.
属性
IUPAC Name |
8-[3-(dimethylamino)propylamino]-2,6-dimethyloctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N2O/c1-14(8-6-10-15(2,3)18)9-12-16-11-7-13-17(4)5/h14,16,18H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWBRUCVLFKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)
![diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate](/img/structure/B6074883.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)